(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C11H7ClN4O2S |
|---|---|
Molecular Weight |
294.72 g/mol |
IUPAC Name |
(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7ClN4O2S/c12-7-3-1-6(2-4-7)9-15-16-10(18-9)14-11-13-8(17)5-19-11/h1-4H,5H2,(H,13,14,16,17) |
InChI Key |
UKYRGVZQNJGXKO-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=C(C=C3)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one typically involves:
- Formation of the 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group.
- Subsequent condensation of this oxadiazole derivative with thioglycolic acid or its equivalent to form the thiazolidin-4-one ring.
- The imino linkage is introduced by reaction with appropriate amines or hydrazine derivatives.
This approach is supported by several synthetic routes reported in the literature, emphasizing one-pot multi-component reactions, reflux conditions, and solvent choices to optimize yield and purity.
Preparation of the 5-(4-chlorophenyl)-1,3,4-oxadiazole Intermediate
The 1,3,4-oxadiazole ring is commonly synthesized via cyclization of acyl hydrazides or hydrazine carbothioamide derivatives with appropriate carboxylic acid derivatives or acid chlorides.
- For example, substituted benzoic acids (such as 4-chlorobenzoic acid) are converted into their hydrazide derivatives.
- These hydrazides undergo cyclization using reagents like phosphorus oxychloride (POCl3) or carbon disulfide under reflux to form the 1,3,4-oxadiazole ring.
- The reaction conditions typically involve refluxing in solvents such as ethanol or dimethylformamide (DMF) with catalysts or dehydrating agents to facilitate ring closure.
Formation of the Thiazolidin-4-one Ring
The thiazolidin-4-one ring is formed by the reaction of the oxadiazole intermediate with thioglycolic acid (mercaptoacetic acid) under reflux conditions.
- The reaction is often carried out in toluene or ethanol as solvent.
- Dean-Stark apparatus is used to azeotropically remove water formed during the condensation, driving the reaction to completion.
- The reaction temperature is maintained typically between 80–110°C for 10–12 hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Introduction of the Imino Group
The imino linkage (C=N) is introduced by condensation of the oxadiazole-thiazolidinone intermediate with aniline derivatives or hydrazine carbothioamide derivatives.
- This step is often performed in ethanol under reflux for several hours (3–18 hours depending on the method).
- Piperidine or other mild bases may be added as catalysts to facilitate the condensation.
- The reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems such as benzene:acetone (9:1).
- The final product is precipitated by pouring the reaction mixture into ice water, neutralized if necessary, filtered, and recrystallized from ethanol or ethanol-DMF mixtures.
Representative Synthetic Routes and Conditions
| Synthetic Route | Reactants | Solvent | Catalyst/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Route 1 (One-pot) | Aromatic amine, aromatic aldehyde, mercaptoacetic acid, Bi(SCH2COOH)3 catalyst | Solvent-free | Bi(SCH2COOH)3 catalyst | 70°C | Variable | High | Solvent-free, TLC used for monitoring |
| Route 2 (Four-component) | Hydrazine carbothioamide derivatives, DMAD | Absolute ethanol | Reflux | Reflux | - | Moderate to good | Elimination of MeOH during reaction |
| Route 3 (Intermediate formation) | Substituted thiazole-2-amine, α-chloro acetyl chloride, ammonium thiocyanate | Dry benzene | Reflux | Reflux | - | Moderate | Multi-step intermediate synthesis |
| Route 4 (PPG solvent) | Aniline, benzaldehyde, thioglycolic acid | Polypropylene glycol (PPG) | Heating | 110°C | - | 83% | Column chromatography purification |
| Route 5 (Variation of Route 4) | Aniline derivatives, aldehyde, thioglycolic acid | PPG | Heating | 110°C | - | Good | Similar to Route 4 |
Detailed Example from Literature
A detailed method reported for the synthesis of 2-[{5-(substituted phenyl)--thiadiazol-2-yl}imino]-1,3-thiazolidin-4-one analogues, which is closely related to the oxadiazole-thiazolidinone system, involves:
- Refluxing 7 mmol of the oxadiazole derivative with 15 mmol ammonium thiocyanate in 35 mL ethanol for 3 hours.
- Holding the reaction mixture overnight to ensure completion.
- Filtering, drying, and recrystallizing the product from ethanol-water.
- Purity checked by TLC using benzene:acetone (9:1) as mobile phase.
Subsequent condensation with benzaldehyde or substituted benzaldehydes in ethanol with piperidine catalyst under reflux for 12–18 hours yields the final imino-substituted thiazolidin-4-one derivatives.
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and purity.
- Column chromatography on silica gel (60–120 mesh) is employed for purification when necessary.
- Recrystallization from ethanol, ethanol-DMF, or ethanol-water mixtures is common for final product purification.
- Characterization is performed by IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity.
Summary Table of Key Reaction Parameters
| Step | Reactants | Solvent | Catalyst/Base | Temperature | Time | Monitoring | Purification |
|---|---|---|---|---|---|---|---|
| Oxadiazole formation | Hydrazide + acid chloride | Ethanol/DMF | POCl3 or CS2 | Reflux | Several hours | TLC | Recrystallization |
| Thiazolidinone ring formation | Oxadiazole derivative + thioglycolic acid | Toluene/Ethanol | None or base | 80–110°C | 10–12 h | TLC | Recrystallization |
| Imino linkage formation | Thiazolidinone + aromatic aldehyde or amine | Ethanol | Piperidine/base | Reflux | 3–18 h | TLC | Recrystallization/Chromatography |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the phenyl ring can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit promising antimicrobial properties. The presence of the oxadiazole moiety enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one have shown efficacy against a range of Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The compound's structure allows it to interact with specific targets within cancer cells, potentially leading to enhanced therapeutic effects.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in preclinical studies. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating diseases characterized by chronic inflammation.
Pesticidal Activity
The unique structure of this compound has also been investigated for its pesticidal properties. Studies have shown that similar oxadiazole-containing compounds can effectively control pests and pathogens in agricultural settings.
Polymer Chemistry
In materials science, compounds like this compound are being explored for their potential as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable candidates for high-performance materials.
Case Studies
- Antimicrobial Study : A study published in the Journal of Antibiotics evaluated the antibacterial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as lead structures for developing new antibiotics.
- Cancer Research : Research highlighted in Cancer Letters demonstrated that a thiazolidinone derivative induced apoptosis in breast cancer cells through mitochondrial pathways. This finding underscores the potential of such compounds in cancer therapy.
- Agricultural Application : A field trial reported in Pest Management Science assessed the efficacy of oxadiazole-based pesticides against aphids on crops. The results showed significant reductions in pest populations compared to untreated controls.
Mechanism of Action
The mechanism of action of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes or receptors involved in critical cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to cell death. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and survival, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their structural variations, along with reported properties:
Key Structural Comparisons
Oxadiazole vs. Thiadiazole-containing compounds (e.g., 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-thiazolidin-4-one) exhibit fungicidal and herbicidal activities, suggesting sulfur’s role in redox modulation .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound may enhance stability and binding affinity via hydrophobic interactions. In contrast, the 3-nitrophenyl group in Compound 10 introduces stronger EWGs, which could increase reactivity but reduce bioavailability due to higher polarity .
- Extended Conjugation : Compounds like A39 () incorporate a nitrofuran moiety, extending conjugation and enabling redox-mediated antimycobacterial effects. This highlights the importance of π-system extensions in bioactivity .
Stereochemical Configuration: The E-configuration in the target compound’s imino group ensures planar alignment, optimizing π-π stacking with aromatic residues in enzymes. Analogues with Z-configurations (e.g., ) may exhibit altered binding modes due to steric hindrance .
Hybrid Structures: Compound 5a () combines oxadiazole with a tetrahydroquinazolinone scaffold, demonstrating that hybrid frameworks can broaden antimicrobial spectra. This contrasts with the target compound’s simpler thiazolidinone-oxadiazole architecture .
Biological Activity
The compound (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.79 g/mol. The presence of the 4-chlorophenyl group and the oxadiazole moiety is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₃O₂S |
| Molecular Weight | 323.79 g/mol |
| LogP | 3.755 |
| PSA | 76.22 |
Antimicrobial Activity
Thiazolidinone derivatives, including the target compound, have shown promising antimicrobial properties. A study indicated that thiazolidinones exhibit significant activity against various bacterial strains. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Case Study: Antimicrobial Evaluation
In vitro studies have reported Minimum Inhibitory Concentration (MIC) values for related thiazolidinone compounds ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar patterns.
Anticancer Activity
Recent research highlights the potential of thiazolidinone derivatives as anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis. The compound's structure suggests it may interact with multiple cellular targets.
Studies suggest that thiazolidinones may act as multi-target enzyme inhibitors, affecting pathways involved in cancer cell survival and proliferation . The inhibition of specific kinases and enzymes related to cell cycle regulation has been documented.
Antifungal Activity
Emerging evidence suggests that thiazolidinone derivatives possess antifungal properties. A recent study demonstrated that compounds similar to this compound showed effective fungicidal activity against various phytopathogenic fungi.
Case Study: Fungicidal Evaluation
One compound exhibited an EC50 value of 0.85 µg/mL against Alternaria solani, indicating strong antifungal potential . This suggests that structural modifications could enhance activity against specific fungal strains.
Other Pharmacological Activities
Thiazolidinones are also noted for additional pharmacological effects:
Q & A
Q. Table 1. Key Spectral Data for Analogous Compounds
| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5d | 8.05 (s, CH=N), 7.2–7.8 (Ar) | 1685 (C=O), 1610 (C=N) | 210–212 | 80 |
| 5e | 8.12 (s, CH=N), 6.9–7.5 (Ar) | 1690 (C=O), 1625 (C=N) | 291–293 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
